4-(1H-Indol-5-yl)benzoesäure

Übersicht

Beschreibung

4-(1H-indol-5-yl)benzoic acid, also known as 5-indole-4-carboxylic acid, is a derivative of indole, an aromatic compound found in many plants and animals. It is a white crystalline solid with a melting point of 219-220°C and is soluble in water and ethanol. It is widely used in the synthesis of pharmaceuticals and other organic compounds, as well as in scientific research.

Wissenschaftliche Forschungsanwendungen

Antivirene Anwendungen

4-(1H-Indol-5-yl)benzoesäure: Derivate wurden auf ihre antiviralen Eigenschaften untersucht. Verbindungen mit dem Indol-Kern haben eine hemmende Wirkung gegen verschiedene Viren gezeigt, darunter Influenzavirus A und Coxsackievirus B4 . Diese Erkenntnisse deuten auf ein Potenzial für die Entwicklung neuer antiviraler Medikamente hin, die effektiver sein könnten oder weniger Nebenwirkungen als aktuelle Behandlungen haben könnten.

Krebsforschung

Indolderivate, einschließlich derer, die mit This compound verwandt sind, werden auf ihre Antikrebsaktivitäten untersucht. Es wurde festgestellt, dass sie das Wachstum von Krebszellen hemmen, und sie werden als Chemotherapeutika in Betracht gezogen . Diese Forschungsrichtung ist besonders vielversprechend für die Entwicklung gezielter Krebstherapien.

Landwirtschaftliche Chemie

In der Landwirtschaft werden This compound-Derivate auf ihre Rolle im Pflanzenwachstum und -schutz untersucht. Indol-3-essigsäure, ein Pflanzenhormon, das aus Tryptophan gewonnen wird, ist ein Beispiel dafür, wie Indolverbindungen in der Pflanzenbiologie essenziell sind . Die Forschung in diesem Bereich könnte zu höheren Ernteerträgen und einer besseren Resistenz gegen Schädlinge und Krankheiten führen.

Umweltwissenschaften

Die Umweltbelastung durch Indolverbindungen, einschließlich This compound, ist ein Bereich der aktiven Forschung. Diese Verbindungen können verschiedene Auswirkungen auf Ökosysteme haben, und das Verständnis ihres Verhaltens und Abbaus kann die Bemühungen zum Umweltschutz informieren .

Biochemie und Enzyminhibition

This compound: und ihre Derivate wurden zur Untersuchung der Enzyminhibition verwendet, insbesondere im Zusammenhang mit der Diabetesforschung. Es wurde gezeigt, dass sie als nicht-kompetitive Inhibitoren der α-Glucosidase wirken, einem Enzym, das an der Kohlenhydratverdauung beteiligt ist . Diese Forschung hat Auswirkungen auf die Behandlung von Diabetes und anderen Stoffwechselerkrankungen.

Pharmakologische Bedeutung

In der Pharmakologie wird die Rolle von This compound-Derivaten für die Entwicklung neuer Medikamente untersucht. Ihr Potenzial als α-Glucosidase-Inhibitoren hat Wege eröffnet, um neuartige Behandlungen für Typ-2-Diabetes zu entwickeln . Zusätzlich werden ihre antimikrobiellen Eigenschaften für die Entwicklung neuer Antibiotika untersucht .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which include 4-(1h-indol-5-yl)benzoic acid, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of these compounds with their targets leads to changes in the biological activities of the targets, which can result in the observed therapeutic effects.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been found to have antiviral activity, suggesting that they may interfere with viral replication pathways .

Result of Action

Given the diverse biological activities associated with indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels . For instance, its antiviral activity suggests that it may interfere with viral replication at the molecular level .

Biochemische Analyse

Biochemical Properties

4-(1H-indol-5-yl)benzoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to a decrease in glucose absorption, making it a potential candidate for managing diabetes. Additionally, 4-(1H-indol-5-yl)benzoic Acid interacts with proteins involved in cell signaling pathways, influencing various cellular processes.

Molecular Mechanism

At the molecular level, 4-(1H-indol-5-yl)benzoic Acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to α-glucosidase results in enzyme inhibition, which affects carbohydrate metabolism . Additionally, 4-(1H-indol-5-yl)benzoic Acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Metabolic Pathways

4-(1H-indol-5-yl)benzoic Acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, its inhibition of α-glucosidase affects the carbohydrate metabolism pathway, leading to changes in glucose levels . Additionally, 4-(1H-indol-5-yl)benzoic Acid can influence the levels of various metabolites, thereby affecting the overall metabolic flux within the cell.

Eigenschaften

IUPAC Name |

4-(1H-indol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)11-3-1-10(2-4-11)12-5-6-14-13(9-12)7-8-16-14/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOGZDRHFZTAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399737 | |

| Record name | 4-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-18-4 | |

| Record name | 4-(1H-Indol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-indol-5-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

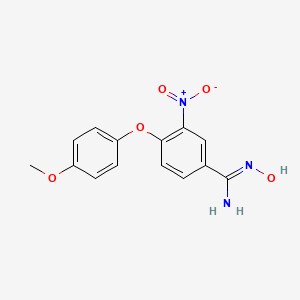

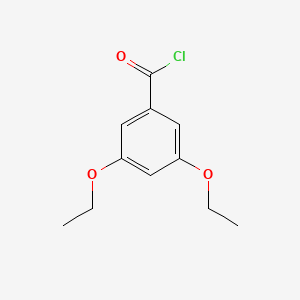

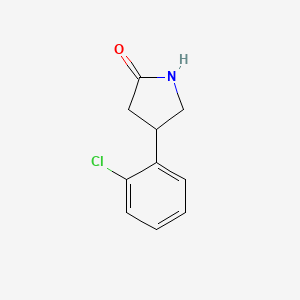

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/no-structure.png)

![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)